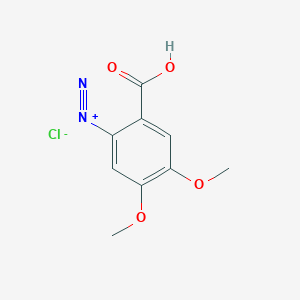
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. This particular compound is notable for its carboxylic acid and methoxy substituents, which can influence its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride typically involves the diazotization of 2-Carboxy-4,5-dimethoxyaniline. The process generally includes the following steps:
Nitration: The starting material, 2,5-dimethoxybenzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2-Carboxy-4,5-dimethoxyaniline.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar steps but on a larger scale. The process is carefully controlled to ensure the stability of the diazonium salt, which can be sensitive to temperature and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like copper(I) chloride (for chlorination) or potassium iodide (for iodination) are commonly used.
Coupling: Phenols or aromatic amines in alkaline conditions are typical reagents.
Reduction: Sodium sulfite or hypophosphorous acid can be used to reduce the diazonium group.
Major Products
Substitution: Products include halogenated derivatives or hydroxylated compounds.
Coupling: Azo compounds, which are often brightly colored and used as dyes.
Reduction: The corresponding amine, 2-Carboxy-4,5-dimethoxyaniline.
Applications De Recherche Scientifique
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can participate in electrophilic substitution reactions. In coupling reactions, the diazonium group acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Carboxy-4,5-dimethoxyaniline: The precursor to the diazonium salt.
2,5-Dimethoxybenzoic acid: A related compound without the diazonium group.
4,5-Dimethoxy-2-nitrobenzoic acid: An intermediate in the synthesis of the diazonium salt.
Uniqueness
2-Carboxy-4,5-dimethoxybenzene-1-diazonium chloride is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of both carboxylic acid and methoxy groups can influence its solubility, stability, and reactivity compared to other diazonium salts.
Propriétés
Numéro CAS |
89847-72-3 |
|---|---|
Formule moléculaire |
C9H9ClN2O4 |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
2-carboxy-4,5-dimethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C9H8N2O4.ClH/c1-14-7-3-5(9(12)13)6(11-10)4-8(7)15-2;/h3-4H,1-2H3;1H |
Clé InChI |
OUHXVHPYFQAMHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)O)[N+]#N)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


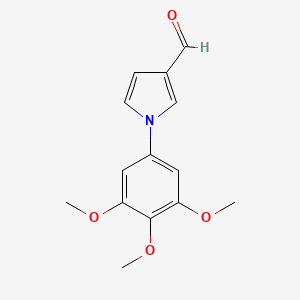
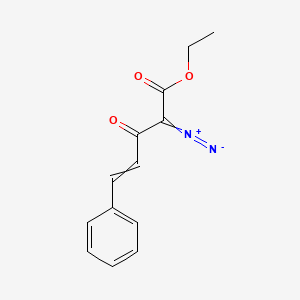
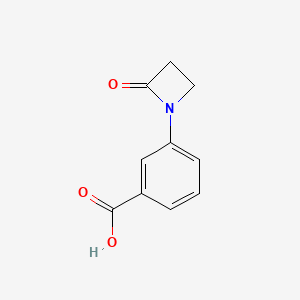
![Methyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14393322.png)

![1-({Ethoxy[(2-methylpropyl)sulfanyl]phosphorothioyl}oxy)-1H-pyrazole](/img/structure/B14393336.png)
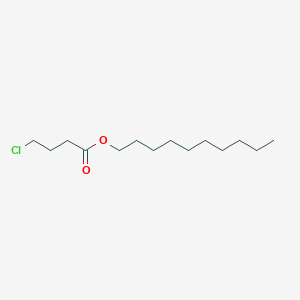
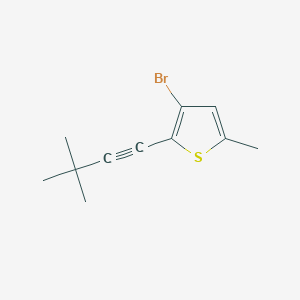
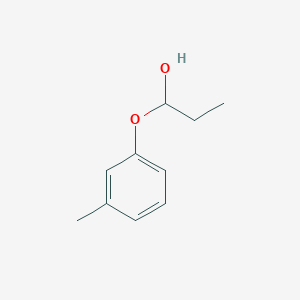

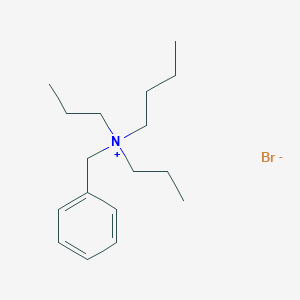
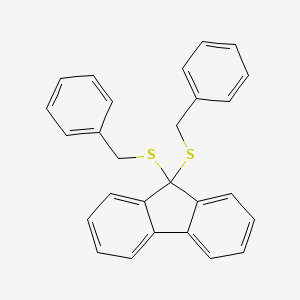
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
![(Chloromethyl){[ethynyl(dimethyl)silyl]ethynyl}dimethylsilane](/img/structure/B14393396.png)
